molecular formula C9H8BFN2O2 B14075662 (1-(3-Fluorophenyl)-1H-pyrazol-4-yl)boronic acid

(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B14075662
M. Wt: 205.98 g/mol
InChI Key: NBXHREOMSJRTCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the 3-fluorophenyl group and the pyrazolyl moiety in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Fluorophenyl)-1H-pyrazol-4-yl)boronic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated ketone.

    Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Boronic Acid Formation: The final step involves the conversion of the pyrazole derivative to the boronic acid using a boronating agent such as boron tribromide or boronic acid pinacol ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Boronic ester or borate.

    Reduction: Alcohol derivative.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of enzyme inhibitors and probes for biological studies.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and inflammatory diseases.

    Industry: Utilized in the production of agrochemicals and materials science for the development of new polymers and catalysts.

Mechanism of Action

The mechanism of action of (1-(3-Fluorophenyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets, while the pyrazole ring contributes to the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)boronic acid is unique due to its combination of a boronic acid group, a fluorophenyl group, and a pyrazole ring. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H8BFN2O2

Molecular Weight

205.98 g/mol

IUPAC Name

[1-(3-fluorophenyl)pyrazol-4-yl]boronic acid

InChI

InChI=1S/C9H8BFN2O2/c11-8-2-1-3-9(4-8)13-6-7(5-12-13)10(14)15/h1-6,14-15H

InChI Key

NBXHREOMSJRTCV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)C2=CC(=CC=C2)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.